2-(2-Fluorophenyl)-1,3-benzothiazole
Description
Significance of Benzothiazole (B30560) as a Privileged Heterocyclic Scaffold in Academic Research
Benzothiazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.net This designation stems from its structural presence in a multitude of biologically active compounds that can interact with various biological targets, leading to a wide array of pharmacological effects. nih.gov The structural versatility of the benzothiazole core allows for substitutions at different positions, which has enabled researchers to develop a vast library of derivatives with diverse therapeutic applications. benthamscience.comjchemrev.com
The academic and pharmaceutical interest in benzothiazole derivatives is driven by their demonstrated efficacy across numerous disease categories. tandfonline.comnih.gov These compounds are investigated for a comprehensive range of bioactivities, making them a focal point of drug discovery and development. researchgate.netcrimsonpublishers.com The inherent properties of the benzothiazole nucleus contribute to its role as a crucial building block for synthesizing novel therapeutic agents. benthamscience.comjchemrev.com
Table 1: Reported Pharmacological Activities of Benzothiazole Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer / Antitumor | researchgate.netnih.govbenthamscience.com |
| Antimicrobial | benthamscience.comjchemrev.comnih.gov |
| Antifungal | jchemrev.com |
| Anti-inflammatory | benthamscience.comjchemrev.comnih.gov |
| Anticonvulsant | jchemrev.comnih.gov |
| Antiviral | benthamscience.comnih.gov |
| Antidiabetic | benthamscience.comjchemrev.comnih.gov |
| Antitubercular | jchemrev.comnih.gov |
| Antimalarial | jchemrev.comnih.gov |
| Analgesic | jchemrev.comnih.gov |
| Antioxidant | nih.gov |
Rationale for Fluorine Atom Incorporation in Organic Synthesis and Medicinal Chemistry
The strategic incorporation of fluorine into organic molecules is a well-established and powerful tool in medicinal chemistry. nih.govresearchgate.net The unique properties of the fluorine atom, such as its small size and high electronegativity, can profoundly influence the biological and physicochemical characteristics of a drug candidate. nih.govchemxyne.comacs.org Its van der Waals radius is comparable to that of a hydrogen atom, allowing it to be substituted for hydrogen without significantly increasing the molecule's size. tandfonline.comacs.org
One of the primary reasons for fluorination is to enhance metabolic stability. nih.govtandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. acs.orgmdpi.com This can lead to improved bioavailability and a longer duration of action for a drug.
Furthermore, the introduction of fluorine can alter key physicochemical properties. Its strong electron-withdrawing nature can modify the acidity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and ability to interact with biological targets. researchgate.netacs.org Fluorine substitution can also increase a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. chemxyne.commdpi.combenthamscience.com This modulation of properties is a critical aspect of optimizing a lead compound into a viable drug. researchgate.net
Table 2: Key Effects of Fluorine Incorporation in Drug Design
| Property Modified | Consequence | Reference |
|---|---|---|
| Metabolic Stability | Increased resistance to enzymatic degradation | nih.govtandfonline.com |
| Binding Affinity | Enhanced interaction with target proteins/receptors | nih.govchemxyne.com |
| Lipophilicity | Improved membrane permeability and biodistribution | mdpi.combenthamscience.com |
| pKa Modulation | Altered ionization, solubility, and receptor interaction | researchgate.netacs.org |
| Conformation | Influences molecular shape and fit into binding sites | researchgate.netacs.org |
Overview of 2-(2-Fluorophenyl)-1,3-benzothiazole as a Research Focus within Fluorinated Benzothiazoles
The compound this compound is a specific example of a molecule that combines the privileged benzothiazole scaffold with the strategic placement of a fluorine atom. This combination makes it and related structures subjects of significant research interest. The 2-arylbenzothiazole class, to which this compound belongs, has emerged as an important pharmacophore in various therapeutic and diagnostic applications. eurekaselect.com
Research into fluorinated benzothiazoles explores the synergistic effects of these two components. For instance, studies have been conducted on α-aminophosphonates that contain both benzothiazole and a fluorophenyl group, evaluating their potential as anticancer agents. nih.gov Specifically, compounds like N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates have been synthesized and tested for their effectiveness against various cancer cell lines. nih.gov
Moreover, fluorinated 2-phenylbenzothiazole (B1203474) derivatives have been investigated as imaging agents. A notable example is the development of a fluorine-18 (B77423) labeled version of a related compound, 2-(4'-fluorophenyl)-1,3-benzothiazole, for use in positron emission tomography (PET) to visualize amyloid plaques associated with Alzheimer's disease. nih.govresearchgate.net This highlights the utility of the fluorophenyl benzothiazole structure in creating diagnostic tools. The focus on such molecules underscores a rational drug design approach, aiming to leverage the established biological activities of the benzothiazole core while using fluorine to fine-tune pharmacokinetic and pharmacodynamic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNS/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKJUTSXNFGQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323235 | |
| Record name | 2-(2-fluorophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-46-2 | |
| Record name | NSC403407 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-fluorophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms for 2 2 Fluorophenyl 1,3 Benzothiazole and Analogues
Classic Synthetic Strategies for Benzothiazole (B30560) Nucleus Formation
The construction of the benzothiazole core is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These strategies can be broadly categorized into condensation reactions involving o-aminothiophenols and various cyclization approaches.
Condensation Reactions Involving o-Aminothiophenols
The most direct and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of o-aminothiophenol or its derivatives with a variety of carbonyl compounds or their equivalents. nih.govorganic-chemistry.org This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.
For the synthesis of 2-(2-Fluorophenyl)-1,3-benzothiazole, the key starting materials would be o-aminothiophenol and a suitable 2-fluorophenyl-containing electrophile. Common reaction partners for o-aminothiophenol include aldehydes, carboxylic acids, acyl chlorides, and esters. nih.gov
The reaction with an aldehyde, such as 2-fluorobenzaldehyde (B47322), typically proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. ekb.eg A variety of oxidizing agents and reaction conditions have been developed to facilitate this transformation, including air/DMSO systems, hydrogen peroxide with an acid catalyst, and visible-light-promoted reactions. mdpi.comthieme-connect.com
The condensation with a carboxylic acid, like 2-fluorobenzoic acid, often requires a dehydrating agent or a catalyst to promote the cyclization. Polyphosphoric acid (PPA) is a classical and effective medium for this transformation, serving as both a catalyst and a solvent. nih.gov Other catalytic systems, such as methanesulfonic acid on silica (B1680970) gel, have also been reported to be effective. nih.gov The reaction with acyl chlorides, such as 2-fluorobenzoyl chloride, offers a more reactive alternative to carboxylic acids and can often be carried out under milder conditions.
| Reactants | Catalyst/Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| o-Aminothiophenol, Aryl Aldehyde | Air/DMSO | 60 °C, 6 h | 2-Arylbenzothiazole | Good to Excellent thieme-connect.com |
| o-Aminothiophenol, Aromatic Carboxylic Acid | Polyphosphoric Acid (PPA) | 140-220 °C | 2-Arylbenzothiazole | Variable nih.gov |
| o-Aminothiophenol, Aromatic Carboxylic Acid | MeSO3H/SiO2 | 140 °C, 2-12 h | 2-Arylbenzothiazole | 70-92% nih.gov |
| o-Aminothiophenol, Aryl Aldehyde | H2O2/HCl | Room Temperature, 1 h | 2-Arylbenzothiazole | 85-94% mdpi.com |
| o-Aminothiophenol, Aryl Aldehyde | Microwave, [pmIm]Br (ionic liquid) | Solvent-free | 2-Arylbenzothiazole | High organic-chemistry.org |
Cyclization Approaches
An alternative to the direct condensation of o-aminothiophenols is the intramolecular cyclization of pre-formed precursors. A prominent example of this strategy is the Jacobsen cyclization, which involves the oxidative cyclization of thiobenzanilides. researchgate.net To synthesize this compound via this route, one would first prepare the corresponding N-(phenyl)-2-fluorothiobenzamide. This intermediate can be synthesized from the reaction of 2-fluorobenzoyl chloride with aniline (B41778), followed by thionation, typically using Lawesson's reagent. The subsequent cyclization of the thiobenzanilide (B1581041) is often achieved using an oxidizing agent such as potassium ferricyanide (B76249) in an alkaline solution. thieme-connect.com
Other cyclization strategies include the use of catalysts like manganese (III) triacetate or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to promote the radical cyclization of thioformanilides. indexcopernicus.com Palladium-catalyzed intramolecular C-S bond formation from o-bromophenylthioureas or o-bromophenylthioamides has also been reported as an effective method for constructing the benzothiazole ring. indexcopernicus.com
Fluorine-Specific Synthesis Routes for this compound Analogues
The introduction of fluorine into the 2-phenyl ring of benzothiazoles can be achieved either by using fluorinated starting materials in classical synthetic routes or through specific fluorination reactions.
Direct Aromatic Nucleophilic Substitution Reactions with Fluoride (B91410) Sources
While less common for the synthesis of the target compound itself, direct aromatic nucleophilic substitution (SNAr) is a powerful tool for introducing fluorine into aromatic rings. In the context of benzothiazole synthesis, this could potentially be applied to a precursor molecule. For example, a 2-(2-nitrophenyl)-1,3-benzothiazole derivative could undergo nucleophilic substitution with a fluoride source, such as potassium fluoride, to replace the nitro group with fluorine. nih.gov This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups.
Precursor Derivatization and Cyclization Pathways
The most straightforward approach to synthesizing this compound and its analogues involves the use of readily available fluorinated precursors in the classic benzothiazole syntheses described in section 2.1. For instance, the condensation of o-aminothiophenol with 2-fluorobenzaldehyde or 2-fluorobenzoic acid is a direct application of this strategy. nih.govmdpi.com
Similarly, the Jacobsen cyclization can be adapted for fluorinated analogues. The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through the cyclization of the corresponding 3-fluoro-thiobenzanilides. researchgate.net This demonstrates the feasibility of employing fluorinated thiobenzanilides as precursors for the synthesis of a variety of fluorinated 2-arylbenzothiazoles.
Mechanistic Investigations of Synthesis Reactions
The mechanism of benzothiazole formation from the condensation of o-aminothiophenol and an aldehyde is generally understood to proceed through a three-step sequence. ekb.eg First, the amino group of o-aminothiophenol undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate. The second step involves an intramolecular cyclization, where the thiol group attacks the imine carbon to form a 2,3-dihydro-1,3-benzothiazole (benzothiazoline) ring. Finally, the benzothiazoline is oxidized to the aromatic 2-arylbenzothiazole. ekb.eg
In the case of the reaction between o-aminothiophenol and a carboxylic acid catalyzed by PPA, a proposed mechanism involves the initial formation of a mixed anhydride (B1165640) between the carboxylic acid and PPA. nih.gov This activates the carbonyl group for nucleophilic attack by the amino group of o-aminothiophenol, leading to an amide intermediate. Subsequent intramolecular cyclization involving the thiol group and dehydration leads to the final benzothiazole product. researchgate.net
The Jacobsen cyclization of thiobenzanilides is believed to proceed via a radical mechanism. thieme-connect.com The oxidizing agent, such as potassium ferricyanide, initiates the formation of a thiyl radical from the thioamide. This radical then undergoes an intramolecular homolytic aromatic substitution onto the aniline ring to form a dihydrobenzothiazole radical intermediate, which is subsequently oxidized to the final benzothiazole product. indexcopernicus.com The regioselectivity of this cyclization can be influenced by the substitution pattern on the aniline ring.
| Synthetic Method | Key Intermediate(s) | Key Transformation(s) |
|---|---|---|
| Condensation of o-Aminothiophenol with Aldehyde | Schiff Base (Imine), Benzothiazoline | Imination, Intramolecular Cyclization, Oxidation ekb.eg |
| Condensation of o-Aminothiophenol with Carboxylic Acid (PPA catalyzed) | Mixed Anhydride, Amide Intermediate | Acylation, Intramolecular Cyclization, Dehydration nih.govresearchgate.net |
| Jacobsen Cyclization of Thiobenzanilide | Thiyl Radical, Dihydrobenzothiazole Radical | Radical Formation, Intramolecular Homolytic Aromatic Substitution, Oxidation thieme-connect.comindexcopernicus.com |
Proposed Reaction Intermediates and Transition States
The formation of the benzothiazole scaffold often proceeds through complex reaction pathways involving various transient species. The specific intermediates and transition states depend heavily on the chosen synthetic route and reaction conditions.
One prominent mechanism involves the formation of a benzyne (B1209423) intermediate . A regiospecific synthesis of 2-arylbenzothiazoles has been developed using a bromo substituent ortho to the anilido nitrogen, which leads to the formation of a benzyne intermediate that subsequently undergoes intramolecular cyclization. researchgate.net
In other methods, radical species play a key role. For instance, the Jacobsen cyclization of thiobenzanilides proceeds via a radical cyclization mechanism. researchgate.net Similarly, the 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)-mediated intramolecular cyclization of thioformanilides is proposed to proceed through the formation of a sulfanyl radical . This is followed by a homolytic radical cyclization onto the aromatic ring and subsequent aromatization to yield the final 2-arylbenzothiazole product. organic-chemistry.org
In syntheses starting from 2-aminothiophenol (B119425) and aldehydes, the initial step is the formation of a Schiff base (imine) intermediate. This intermediate then undergoes cyclization. For example, in a catalyst-free reaction between 2-aminothiophenol disulfide and 2-aminobenzaldehyde, it is proposed that the disulfide is first reduced to a thiolate, which then reacts with the aldehyde. mdpi.com The mechanism involves thiolate formation, reaction with the aldehyde, and a ring closure step to form the benzothiazole ring. mdpi.com
Intramolecular Cyclization Mechanisms
Metal-Catalyzed C-S Bond Formation: Copper and palladium catalysts are widely employed to forge the critical intramolecular carbon-sulfur bond. indexcopernicus.com For instance, a BINAM–Cu(II) complex has been used to catalyze the intramolecular coupling cyclization of N-(2-chlorophenyl) benzothioamides to form 2-aryl-substituted benzothiazoles. indexcopernicus.com Similarly, palladium-catalyzed cyclization of o-bromophenylthioureas and o-bromophenylthiamides is an effective method for preparing 2-amino- and 2-alkyl-benzothiazoles. indexcopernicus.com
Oxidative Cyclization: This is one of the most common methods, typically involving the reaction of 2-aminothiophenol with an aldehyde. The reaction proceeds through an intermediate, which then undergoes oxidative cyclization to form the benzothiazole. A mixture of H₂O₂/HCl can be used as the catalyst system for this purpose. nih.gov
Photochemical Cyclization: Photochemical methods offer an alternative pathway for cyclization. The photochemical cyclization of thioformanilides induced by chloranil (B122849) represents one such approach to synthesizing 2-substituted benzothiazoles. indexcopernicus.comnih.gov
DDQ-Promoted Cyclization: 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used as a metal-free oxidizing agent to promote the intramolecular cyclization of thioformanilides at room temperature, providing high yields of 2-arylbenzothiazoles. organic-chemistry.org
Jacobsen Cyclization: This method involves the potassium ferricyanide-mediated radical cyclization of thiobenzanilides. It is a highly effective strategy, particularly for the synthesis of substituted benzothiazoles, as the cyclization onto the carbon atom ortho to the anilido nitrogen is highly specific. researchgate.net
Modern Synthetic Advancements and Green Chemistry Considerations
Recent research has focused on developing more sustainable and efficient methods for the synthesis of benzothiazole derivatives. These advancements align with the principles of green chemistry by minimizing waste, reducing energy consumption, and avoiding hazardous reagents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 2-aryl-benzothiazoles. This technique often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govindexcopernicus.comscielo.br
The synthesis of 2-(2,3-dihydroxyphenyl)benzothiazole and other analogues has been achieved in high yields (80-92%) using microwave irradiation, demonstrating the efficiency of this green chemistry approach. scielo.br One-pot syntheses of benzothiazole libraries have been developed using microwave assistance, highlighting the method's applicability for generating diverse compounds for biological screening. indexcopernicus.comias.ac.in For example, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation for just 10 minutes can produce 2-chloromethyl-benzothiazole efficiently. nih.gov This rapid, solvent-free, and catalyst-free approach avoids chromatographic purification and provides good yields, making it an attractive and environmentally friendly option. researchgate.net
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Aromatic Aldehydes | Microwave Irradiation | 2-Aryl-benzothiazoles | Good | indexcopernicus.com |
| 2-Aminothiophenols, Chloroacetyl chloride | Microwave, Acetic Acid, 10 min | 2-Chloromethyl-benzothiazole | High | nih.gov |
| 2-Aminothiophenol, 2,3-Dihydroxybenzaldehyde | Microwave Irradiation | 2-(2,3-Dihydroxyphenyl)benzothiazole | 92% | scielo.br |
| 2-Hydroxy-4H-benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidin-4-one, Aromatic Aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Microwave, Solvent-free | Thiazole (B1198619)/Benzothiazole Fused Pyranopyrimidine Derivatives | Good | researchgate.net |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a single operation. This approach is atom-economical, reduces waste from purification of intermediates, and saves time and resources.
Several one-pot, three-component procedures have been developed for the synthesis of 2-arylbenzothiazoles. A notable example is the copper-catalyzed reaction of 2-iodoanilines, benzylamines, and sulfur powder in water, which affords a variety of 2-arylbenzothiazoles in moderate to good yields. researchgate.net Another effective three-component reaction involves the redox cyclization of haloanilines, arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur, catalyzed by copper acetate. nih.gov This method is scalable, tolerates a wide range of functional groups, and uses readily available reagents. nih.gov
| Reactants | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|
| 2-Iodoanilines, Benzylamines, Sulfur Powder | Copper catalyst / Water | "On water" synthesis, high functional group tolerance. | researchgate.net |
| Haloanilines, Arylacetic acids/Benzyl chlorides, Elemental Sulfur | Copper acetate | Scalable, uses readily available reagents, good to excellent yields. | nih.gov |
| 2-Iodoaniline, Aryl aldehydes, Thiourea | Ferromagnetic Cu(0)–Fe₃O₄@SiO₂/NH₂cel / Water | Ecologically friendly, catalyst easily retrieved with a magnet. | nih.gov |
Catalyst- and Additive-Free Methods
The development of synthetic methods that proceed without the need for catalysts or additives represents a significant achievement in green chemistry. These methods simplify reaction procedures, reduce costs, and eliminate waste associated with catalysts and reagents.
A notable catalyst- and solvent-free method involves the reaction of 2-aminothiophenol disulfide with a corresponding aldehyde in a molten state at 180 °C, which produces 2-arylbenzothiazoles in excellent yields. mdpi.com Another approach reports the synthesis of 2-aryl and 2-peptidyl benzothiazoles from aryl/peptidyl benzotriazolides and 2-aminothiophenol in a one-pot reaction in water under microwave irradiation, which also proceeds without a catalyst. researchgate.net These methodologies demonstrate that complex heterocyclic structures can be assembled efficiently under environmentally benign conditions. mdpi.com
Advanced Spectroscopic and Computational Elucidation of 2 2 Fluorophenyl 1,3 Benzothiazole Structure
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of 2-(2-Fluorophenyl)-1,3-benzothiazole with electromagnetic radiation, a comprehensive picture of its atomic connectivity, functional groups, and electronic nature can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignments
NMR spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the local magnetic environments of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete assignment of its proton and carbon framework, further confirmed by the distinctive fluorine signal.
¹H NMR: The proton NMR spectrum is expected to display signals exclusively in the aromatic region. The four protons of the benzothiazole (B30560) ring system and the four protons of the 2-fluorophenyl ring will exhibit complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. Protons on the fluorophenyl ring ortho and meta to the fluorine atom will be most significantly affected by this coupling. In related 2-aryl benzothiazole derivatives, these aromatic proton signals typically appear between 6.10 and 8.10 ppm. researchgate.net
¹³C NMR: The ¹³C NMR spectrum should reveal 13 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C-2') will show a characteristic large one-bond coupling constant (¹JCF). Carbons in the benzothiazole moiety bonded to nitrogen and sulfur atoms (C-2, C-3a, C-7a) are expected to appear at lower fields. researchgate.net
¹⁹F NMR: As a powerful tool for analyzing fluorinated organic compounds, ¹⁹F NMR provides a specific and sensitive probe for the fluorine environment. alfa-chemistry.com The spectrum of this compound is expected to show a single signal for the fluorine atom. The chemical shift for fluorine on an aromatic ring (Ar-F) typically falls within the range of +80 to +170 ppm relative to CFCl₃, though negative values are often reported in literature depending on convention. ucsb.educolorado.edu This signal would likely be a multiplet due to coupling with neighboring aromatic protons.
Table 1: Predicted NMR Spectral Assignments for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | ~7.20 - 8.20 | m (multiplet) | Complex multiplets due to H-H and H-F coupling. |
| ¹³C | ~115 - 165 | s, d | Aromatic region. C-F will show a large ¹JCF coupling. Carbons attached to heteroatoms (C2, C3a, C7a) will be downfield. |
| ¹⁹F | ~ -100 to -140 | m (multiplet) | Typical range for Ar-F. Coupling to ortho and meta protons. |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Key expected vibrational modes include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100–3000 cm⁻¹. mdpi.com
C=N Stretching: The carbon-nitrogen double bond of the thiazole (B1198619) ring gives rise to a strong absorption band, generally observed in the 1640-1550 cm⁻¹ range for benzothiazole rings. researchgate.net
Aromatic C=C Stretching: Multiple bands in the 1600–1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) and benzothiazole rings.
C-F Stretching: The carbon-fluorine bond vibration is expected to produce a strong, characteristic absorption band in the 1250–1000 cm⁻¹ region.
C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings appear as strong bands in the 900–675 cm⁻¹ fingerprint region.
Table 2: Characteristic IR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=N Stretch (Thiazole) | 1640 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| Aromatic C-H Bend | 900 - 675 | Strong |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation pathways. The molecular formula of this compound is C₁₃H₈FNS, corresponding to a monoisotopic mass of approximately 229.04 Da.
In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak ([M]⁺•) at m/z 229. The fragmentation pattern would likely involve the characteristic cleavages of the benzothiazole and fluorophenyl rings. Plausible fragmentation pathways for the parent 2-phenyl-benzothiazole structure often involve the loss of the phenyl group or cleavage of the thiazole ring. nist.govnist.gov For the fluorinated analog, key fragments could arise from:
Loss of a fluorine atom to give an ion at m/z 210.
Loss of HCN from the thiazole ring.
Fragmentation yielding the benzothiazole cation or the fluorophenyl cation.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z | Description |
| [C₁₃H₈FNS]⁺• | 229 | Molecular Ion (M⁺•) |
| [C₁₃H₈NS]⁺ | 210 | Loss of Fluorine atom |
| [C₇H₄NS]⁺ | 134 | Benzothiazole fragment |
| [C₆H₄F]⁺ | 95 | Fluorophenyl fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is dictated by the conjugated π-electron system of the molecule. Benzothiazole and its derivatives are known chromophores that absorb UV radiation. nbu.edu.sa
For this compound, the extensive conjugation across the benzothiazole and phenyl rings is expected to result in strong absorption bands in the UV region. Studies on similar 2-arylbenzothiazole derivatives show characteristic absorption peaks between 330 and 340 nm. niscpr.res.in These absorptions are primarily attributed to π → π* electronic transitions, where an electron is excited from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). niscpr.res.in
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Expected λmax Range (nm) | Associated Orbitals |
| π → π* | ~330 - 340 | HOMO → LUMO |
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into molecular structure and properties at the atomic level. researchgate.net By solving quantum mechanical equations, it is possible to predict geometries, electronic structures, and spectra with high accuracy.
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nbu.edu.sa DFT calculations can determine the lowest energy conformation (optimized geometry) of this compound, providing precise bond lengths, bond angles, and dihedral angles.
Optimized Geometry: DFT studies on structurally related 2-aryl benzothiazoles suggest that while the benzothiazole ring system is largely planar, the phenyl ring is typically twisted out of this plane. uq.edu.au This twist is described by the dihedral angle between the two ring systems. For 2-(2'-aminophenyl)benzothiazole, this angle can range from 4° to over 20°, depending on substituents. nih.gov A similar non-planar conformation is expected for this compound to minimize steric hindrance between the rings.
Electronic Properties: DFT calculations are also used to determine the energies and distributions of the frontier molecular orbitals, the HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic absorption properties and chemical reactivity. nbu.edu.sa For substituted benzothiazole derivatives, this energy gap has been calculated to be between 3.95 and 4.70 eV. nbu.edu.sa A smaller gap generally corresponds to a longer wavelength of maximum absorption in the UV-Vis spectrum. The distribution of these orbitals indicates the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many donor-acceptor type molecules, the HOMO is often localized on one part of the molecule, while the LUMO is localized on another, facilitating intramolecular charge transfer upon electronic excitation. nih.govacademie-sciences.fr
Table 5: Predicted DFT Computational Data for this compound
| Parameter | Predicted Value/Description | Significance |
| Dihedral Angle (Benzothiazole-Phenyl) | > 5° | Indicates a non-coplanar arrangement of the two ring systems. |
| HOMO Energy | ~ -6.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Energy Gap | ~ 4.0 eV | Corresponds to the energy of the lowest electronic transition (UV-Vis absorption). nbu.edu.sa |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. youtube.commdpi.com The energy of the HOMO is associated with the molecule's capacity for electron donation (nucleophilicity), and the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comacademie-sciences.fr Conversely, a small energy gap indicates that a molecule is more reactive and possesses lower kinetic stability. mdpi.comacademie-sciences.fr For benzothiazole derivatives, computational studies using Density Functional Theory (DFT) have shown that the presence and nature of substituents on the phenyl ring significantly influence the HOMO-LUMO gap. mdpi.comscirp.orgresearchgate.net For instance, the introduction of strongly electron-withdrawing groups, such as trifluoromethyl (-CF3), has been observed to lower the HOMO-LUMO energy gap in some benzothiazoles, thereby increasing their reactivity. mdpi.comresearchgate.net
| Global Reactivity Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.comacademie-sciences.fr |
| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more polarizable. scirp.org |
| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. mdpi.comscirp.org |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the energy stabilization when the system acquires an additional electronic charge from the environment. mdpi.comscirp.org |
In studies of various 2-substituted benzothiazoles, the HOMO is often distributed over the π-conjugated system of the benzothiazole rings, while the LUMO's localization can be influenced by the nature of the substituent at the 2-position. scirp.orgresearchgate.netresearchgate.net This distribution dictates the intramolecular charge transfer characteristics of the molecule. mdpi.comscirp.org
Topological Studies (ELF, LOL, RDG) for Chemical Bonding and Non-Covalent Interactions
Topological analyses of molecular electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), are powerful computational methods used to elucidate the nature of chemical bonding and non-covalent interactions (NCIs). While specific studies performing these analyses on this compound were not identified in the provided search results, the principles of these techniques are broadly applicable to understand its structure.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that analyze the electron pairing in a molecule to provide a clear picture of its chemical bonds and lone pairs. They map regions of space where the probability of finding a localized electron pair is high. In a molecule like this compound, ELF and LOL analyses would visualize the covalent bonds within the benzothiazole and fluorophenyl rings, such as C-C, C-N, C-S, C-H, and C-F bonds. These analyses would also distinctly show the regions corresponding to the lone pairs of electrons on the nitrogen, sulfur, and fluorine atoms. This detailed mapping helps in understanding the electronic structure and the distribution of valence electrons, which is fundamental to the molecule's reactivity.
Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and characterizing weak, non-covalent interactions. It plots the reduced density gradient against the electron density, multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method can reveal various types of interactions:
Van der Waals interactions: Characterized by low electron density and near-zero values in the RDG plot, typically appearing as broad, greenish-blue surfaces between atoms that are not covalently bonded.
Hydrogen bonds: Indicated by spikes in the RDG plot at higher electron densities, appearing as distinct, colored discs or surfaces between the donor and acceptor atoms.
Steric repulsion: Marked by positive (red-colored) regions in the RDG map, indicating areas of high electron density overlap between non-bonded atoms, such as in crowded parts of the molecule.
For this compound, an RDG analysis would be instrumental in visualizing intramolecular interactions, such as potential weak hydrogen bonds or van der Waals contacts between the fluorophenyl ring and the benzothiazole moiety, which influence the molecule's preferred conformation.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of the Lewis-like chemical bonding structure of a molecule. scirp.orgresearchgate.net It examines intramolecular delocalization, charge transfer, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. scirp.orgresearchgate.net The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). scirp.org A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. scirp.orgresearchgate.net
For a molecule such as this compound, key interactions would involve the delocalization of electron density from the lone pairs of the benzothiazole's sulfur (S) and nitrogen (N) atoms into the antibonding orbitals of the fused ring system and the adjacent fluorophenyl ring. scirp.org Studies on similar benzothiazole structures have identified strong stabilization energies arising from such interactions. scirp.org For example, a significant interaction often observed is the donation of electron density from a lone pair on the sulfur atom to a neighboring π* antibonding orbital (e.g., LP(S) → π(C-N)). scirp.org Similarly, π → π transitions within the aromatic systems contribute significantly to molecular stability. scirp.org
The table below presents hypothetical, yet representative, NBO interactions and their stabilization energies for a molecule like this compound, based on findings for related compounds. scirp.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N3 | π* (C2-S1) | ~30-40 | Lone Pair → Antibonding π |
| LP (2) S1 | π* (C2-N3) | ~25-35 | Lone Pair → Antibonding π |
| π (C4-C5) | π* (C6-C7) | ~18-25 | π → Antibonding π |
| π (C2'-C3') | π* (C4'-C5') | ~15-22 | π → Antibonding π (Fluorophenyl Ring) |
| LP (3) F | σ* (C1'-C2') | ~2-5 | Lone Pair → Antibonding σ |
Note: The specific atom numbering and energy values are illustrative and based on general findings for the benzothiazole scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comresearchgate.net For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their anticancer activities. nih.govmdpi.comacs.org These models provide valuable predictive tools for designing new, more potent analogues and for understanding the mechanism of action at a molecular level. researchgate.net
A QSAR model is built using a dataset of compounds with known biological activities (e.g., IC₅₀ values). mdpi.com For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. mdpi.com These descriptors quantify various aspects of the molecular structure, including:
Electronic properties: (e.g., atomic charges, dipole moment, polarizability)
Steric properties: (e.g., molecular volume, surface area, shape indices)
Hydrophobic properties: (e.g., LogP)
Topological and 3D properties: (e.g., 3D-MoRSE and BCUT descriptors) mdpi.com
Statistical techniques, such as multiple linear regression, are then used to develop an equation that links the descriptors to the biological activity. nih.gov The predictive power and robustness of a QSAR model are evaluated using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). tandfonline.comijpsr.com A reliable QSAR model will have high values for these parameters, indicating a strong correlation and good predictive ability. ijpsr.com
In QSAR analyses of anticancer benzothiazoles, descriptors related to molecular polarizability and the spatial distribution of pharmacophores have been found to be particularly important for activity. nih.govacs.org For instance, studies have shown that the 3D distribution of atomic mass and polarizability can be critical determinants of the antiproliferative effect. mdpi.com The presence of halogen substituents, such as the fluorine atom in this compound, is often a key parameter in QSAR models, as it significantly alters the electronic and hydrophobic properties of the molecule. mdpi.comtandfonline.com The insights gained from such models can guide the synthesis of new derivatives with optimized activity by suggesting modifications that enhance favorable properties and reduce unfavorable ones. nih.gov
Molecular Docking Simulations for Receptor Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to the active site of a second molecule (a receptor, typically a protein or enzyme). biointerfaceresearch.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and guiding lead optimization. biointerfaceresearch.comnih.gov Benzothiazole derivatives have been the subject of numerous docking studies to predict their interactions with various biological targets, particularly those involved in cancer and microbial diseases. biointerfaceresearch.comnih.govnih.gov
The docking process involves placing the ligand in various conformations within the receptor's binding pocket and calculating a "docking score" or binding energy for each pose. researchgate.net This score estimates the strength of the ligand-receptor interaction, with lower energy values typically indicating more favorable binding. researchgate.net The analysis of the best-scoring pose reveals the specific intermolecular interactions that stabilize the complex, such as:
Hydrogen bonds: Crucial for specificity, often involving backbone or side-chain atoms of amino acids like lysine, asparagine, or cysteine. nih.govnih.gov
Hydrophobic interactions: Occur between nonpolar regions of the ligand and hydrophobic amino acid residues (e.g., leucine, valine, phenylalanine). nih.gov
π-π stacking and π-cation interactions: Involving the aromatic rings of the ligand and receptor.
Arene-H interactions: A type of hydrogen bond involving an aromatic ring. nih.gov
Docking studies on benzothiazole derivatives have identified them as potent inhibitors of various enzymes. For example, they have been shown to bind effectively to the ATP-binding site of protein kinases like p56lck and Fibroblast Growth Factor Receptor-1 (FGFR-1), which are important targets in cancer therapy. ijpsr.combiointerfaceresearch.combohrium.com Other studies have docked benzothiazoles into the active sites of microbial enzymes like dihydropteroate (B1496061) synthase (DHPS) and dihydroorotase, revealing their potential as antimicrobial agents. nih.govnih.govsemanticscholar.org In these studies, the benzothiazole core often participates in key hydrophobic or aromatic interactions, while substituents on the phenyl ring can form specific hydrogen bonds or other contacts that enhance binding affinity and selectivity. nih.govnih.gov For this compound, the fluorophenyl group would be expected to engage in specific interactions within the receptor pocket, potentially forming halogen bonds or favorable hydrophobic contacts. mdpi.com
Pharmacological and Biological Research Investigations of 2 2 Fluorophenyl 1,3 Benzothiazole Derivatives
Structure-Activity Relationship (SAR) Studies
The position of the fluorine atom on the 2-phenyl ring and other peripheral modifications to the benzothiazole (B30560) core are critical determinants of biological activity. While direct SAR studies on 2-(2-fluorophenyl)-1,3-benzothiazole are limited in publicly available literature, extensive research on fluorinated 2-(4-aminophenyl)benzothiazoles provides valuable insights.
Fluorine substitution on the benzothiazole ring has been shown to prevent metabolic hydroxylation, a common pathway for deactivation. bohrium.com This can lead to enhanced bioavailability and prolonged therapeutic effect. Studies on fluorinated 2-(4-aminophenyl)benzothiazoles revealed that these derivatives retained the potent and selective anticancer activity of their non-fluorinated counterparts. bohrium.com For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a highly potent agent with a broad spectrum of activity. bohrium.com
The position of the fluorine substitution can also affect the dose-response profiles of these compounds. While 4- and 6-fluoro-benzothiazoles exhibited a biphasic dose-response relationship typical of this class of compounds, 5- and 7-fluoro-benzothiazoles did not show this characteristic. bohrium.comlookchem.com This suggests that the placement of the fluorine atom can influence the compound's mechanism of action or its interaction with metabolic enzymes.
In addition to fluorine substitution, other modifications to the 2-phenyl ring and the benzothiazole nucleus play a crucial role. For example, the presence of an amino group at the 4-position of the phenyl ring is a common feature in many potent antitumor benzothiazoles. bohrium.com Substitutions at the 3'-position of the phenyl ring have been shown to increase potency. bohrium.com
The 2-phenylbenzothiazole (B1203474) scaffold itself is considered a key pharmacophore for anticancer activity. The planar aromatic system is believed to facilitate intercalation with DNA or interaction with the active sites of various enzymes. The benzothiazole nucleus is essential for activity, and its interaction with biological targets is a critical aspect of the compound's mechanism of action. bohrium.com
For kinase inhibition, the 2-phenylbenzothiazole core can act as a scaffold that presents substituents in a specific orientation to interact with the ATP-binding pocket of the kinase. The nature and position of substituents on both the phenyl and benzothiazole rings are crucial for achieving high affinity and selectivity.
In Vitro Biological Activity Profiling
The anticancer potential of 2-phenylbenzothiazole derivatives has been extensively evaluated through in vitro studies, which have provided crucial information about their efficacy and mechanisms of action.
Derivatives of 2-phenylbenzothiazole have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. nih.govnih.gov Their anticancer effects are often mediated through the inhibition of key cellular enzymes involved in cancer cell proliferation and survival.
One of the primary mechanisms through which 2-phenylbenzothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival, and their dysregulation is a hallmark of cancer.
Tyrosine Kinase Inhibition: The 2-(4-aminophenyl)benzothiazole scaffold was initially identified for its antitumor activity in a tyrosine kinase inhibitor screening program. bohrium.com This suggests that the 2-phenylbenzothiazole core is a promising scaffold for the development of novel tyrosine kinase inhibitors.
BRAF Inhibition: The BRAF kinase is another important target in cancer therapy, particularly in melanoma where mutations in the BRAF gene are common. Although direct evidence for this compound as a BRAF inhibitor is lacking in the reviewed literature, the broader class of thiazole (B1198619) derivatives has been explored for this purpose. For instance, novel thiazole derivatives possessing a phenyl sulfonyl moiety were designed as B-RAFV600E kinase inhibitors. mdpi.com
Table 1: In Vitro Kinase Inhibitory Activity of Selected Benzothiazole Derivatives This table presents data for structurally related compounds to provide an indication of the potential activity of this compound derivatives, as direct data for the specified compound was not available in the reviewed literature.
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Aroyl substituted benzothiazole-piperazine derivative 1h | - | - | nih.gov |
| Aroyl substituted benzothiazole-piperazine derivative 1j | - | - | nih.gov |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | - | - | nih.gov |
| 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine | - | - | nih.gov |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | - | - | bohrium.com |
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer chemotherapy, and several clinically used anticancer drugs act by inhibiting these enzymes.
Research has shown that certain 2-(substituted-phenyl)benzothiazoles can inhibit the activity of topoisomerase II. researchgate.net A study evaluating a series of these compounds found that most exhibited topoisomerase II inhibitory activity at a concentration of 100 µM. researchgate.net Notably, 2-(3-Amino-4-methylphenyl)benzothiazole demonstrated high activity with an IC50 value of 71.7 µM, which is comparable to the standard drug etoposide (B1684455) (IC50 = 78.4 µM). researchgate.net Another study on benzothiazole derivatives as human DNA topoisomerase IIα inhibitors identified a potent compound with an IC50 value as low as 39 nM. researchgate.netesisresearch.org
Table 2: Topoisomerase II Inhibitory Activity of Selected 2-(Substituted-phenyl)benzothiazole Derivatives This table presents data for structurally related compounds to provide an indication of the potential activity of this compound derivatives, as direct data for the specified compound was not available in the reviewed literature.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-(3-Amino-4-methylphenyl)benzothiazole | 71.7 | researchgate.net |
| Etoposide (Reference) | 78.4 | researchgate.net |
| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate | 0.039 | researchgate.netesisresearch.org |
Anticancer Potential and Proposed Mechanisms of Action
Apoptosis Induction Pathways
Research has demonstrated that certain benzothiazole derivatives are capable of inducing apoptosis in cancer cells, primarily through the mitochondria-mediated intrinsic pathway. nih.govnih.gov This pathway is a crucial mechanism for programmed cell death and is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad) members. nih.gov
One novel benzothiazole derivative, identified as BTD, has been shown to trigger apoptosis in colorectal cancer (CRC) cells. nih.gov Treatment with BTD leads to a cascade of events characteristic of the intrinsic pathway:
Upregulation of pro-apoptotic proteins: The expression of Bax, Bim, and Bad is increased. nih.gov
Downregulation of anti-apoptotic proteins: The expression of Bcl-2 and Bcl-xL is decreased. nih.gov
Mitochondrial dysregulation: This shift in the balance of Bcl-2 family proteins disrupts mitochondrial integrity, leading to the loss of mitochondrial transmembrane potential and the release of cytochrome c into the cytoplasm. nih.govnih.gov
Caspase activation: The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3. nih.govnih.gov The cleavage of caspase-3 is a key step that ultimately leads to the biochemical and morphological hallmarks of apoptosis, including DNA degradation and the formation of apoptotic bodies. nih.gov
Similarly, another derivative, YLT322, has been observed to induce apoptosis in a variety of human cancer cells, including HepG2 cells, through this same mitochondrial pathway. nih.govplos.org Studies with YLT322 confirmed the activation of caspases-3 and -9, but not caspase-8, which is typically associated with the extrinsic apoptotic pathway. nih.govplos.org This indicates a specific targeting of the intrinsic, mitochondria-dependent cell death mechanism by these compounds.
DNA Intercalation
The interaction of this compound derivatives with DNA is a complex area of study, with evidence suggesting multiple modes of binding. Some fluorescent dyes containing benzothiazole structures are known to function as DNA intercalators. nih.gov Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.
However, not all derivatives operate through this mechanism. For instance, the derivative 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was identified as a potent inhibitor of human topoisomerase IIα. researchgate.net Mechanistic studies revealed that BM3 is not a DNA intercalator but rather a DNA minor groove-binding agent. researchgate.net This binding to the minor groove is thought to contribute to its inhibitory effect on the topoisomerase enzyme. researchgate.net Other research on novel thiazole-based acrylamide (B121943) derivatives has also explored their binding affinity towards calf thymus DNA (CT-DNA), indicating that these compounds can interact significantly with the DNA structure. nih.gov
Interference with Microtubule Dynamics
Several derivatives of benzothiazole have been identified as potent inhibitors of tubulin polymerization, thereby interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. mdpi.com Their disruption can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them a key target for anticancer agents. mdpi.com
One such derivative, compound 12a, a benzothiazole-trimethoxyphenyl hybrid, has been shown to inhibit tubulin polymerization effectively. nih.gov Immunofluorescence staining assays in PC3 prostate cancer cells demonstrated that compound 12a depolymerizes the interphase microtubule network in a concentration-dependent manner. nih.gov At higher concentrations, it induced strong depolymerization effects, confirming its role as a microtubule-disrupting agent. nih.gov Similarly, the derivative (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z) was also identified as a microtubule-modulating agent. mdpi.com These compounds often act by binding to the colchicine (B1669291) site on tubulin, one of the most potent mechanisms for inhibiting microtubule formation. mdpi.com
Anti-proliferative Effects on Various Cancer Cell Lines
Derivatives of this compound have demonstrated significant anti-proliferative activity across a broad spectrum of human cancer cell lines. semanticscholar.orgtandfonline.com This wide-ranging efficacy underscores the potential of the benzothiazole scaffold in developing novel anticancer therapeutics. nih.govnih.gov
For example, fluorinated 2-aryl benzothiazole derivatives have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. nih.gov Substituted methoxybenzamide and chloromethylbenzamide (B8583163) benzothiazoles have also exhibited good anti-tumor potential, with IC₅₀ values in the low micromolar range against a panel of twelve different human cancer cell lines, including A549 (lung), HCT-116 (colon), and PC-3 (prostate). tandfonline.comnih.gov Another derivative, YLT322, also showed growth inhibition against a broad range of human cancer cells. nih.gov Furthermore, a library of phenylacetamide derivatives containing the benzothiazole nucleus was tested for anti-proliferative activity in pancreatic (AsPC-1, Capan-2, BxPC-3) and paraganglioma (PTJ64i, PTJ86i) cancer cell lines, with several compounds inducing a marked reduction in cell viability at low micromolar concentrations. nih.govmdpi.com
Table 1: Anti-proliferative Activity of Selected Benzothiazole Derivatives
| Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ µM) | Reference |
|---|---|---|---|
| 3–(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | nih.gov |
| 4–(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | nih.gov |
| Thiourea containing benzothiazole derivative | U-937 (Leukemia) | 16.23 ± 0.81 | nih.gov |
| Compound 12a | C42B (Prostate) | 2.81 | nih.gov |
| Compound 12a | LNCAP (Prostate) | 4.31 | nih.gov |
| Compound 12a | 22RV1 (Prostate) | 2.13 | nih.gov |
| Compound 12a | PC3 (Prostate) | 2.04 | nih.gov |
| Substituted methoxybenzamide benzothiazole 41 | Various | 1.1 - 8.8 | nih.gov |
Antimicrobial Activities and Mechanisms of Microbial Target Disruption
The benzothiazole scaffold is a core component of various compounds exhibiting a broad spectrum of antimicrobial activities. tandfonline.com These derivatives have been investigated for their efficacy against both bacterial and fungal pathogens, demonstrating potential for development as new antimicrobial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Benzothiazole derivatives have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.comarabjchem.org For instance, a series of diarylureas bearing a benzothiazole nucleus, developed as analogues of triclocarban (B27905), exhibited potent activity. mdpi.com Compounds 2bF and 2eC were found to be more active against the Gram-positive bacterium Staphylococcus aureus than triclocarban itself, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL. mdpi.com Another derivative, 2bB, was significantly more active than triclocarban against Enterococcus faecalis, a common cause of nosocomial infections. mdpi.com
Other studies have reported benzothiazole derivatives with potent activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.gov Certain benzothiazole clubbed isatin (B1672199) derivatives showed excellent activity against E. coli (MIC = 3.1 µg/mL) and P. aeruginosa (MIC = 6.2 µg/mL), surpassing the efficacy of the reference drug ciprofloxacin. nih.gov Pyrrolo[2,1-b] nih.govplos.orgbenzothiazole derivatives have also been shown to effectively inhibit the growth of various bacterial strains. mdpi.com
Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives
| Derivative | Bacterial Strain | Activity (MIC µg/mL) | Reference |
|---|---|---|---|
| Compound 2bF | Staphylococcus aureus | 8 | mdpi.com |
| Compound 2eC | Staphylococcus aureus | 8 | mdpi.com |
| Compound 2bB | Enterococcus faecalis | Four-times more active than TCC | mdpi.com |
| Compound 41c | Escherichia coli | 3.1 | nih.gov |
| Compound 41c | Pseudomonas aeruginosa | 6.2 | nih.gov |
| Compound 104 | Gram-positive strains | 0.0156–0.25 | nih.gov |
| Compound 104 | Gram-negative strains | 1–4 | nih.gov |
| Compound 133 | Staphylococcus aureus | 78.125 | nih.gov |
| Compound 133 | Escherichia coli | 78.125 | nih.gov |
Antifungal Efficacy
In addition to antibacterial properties, many benzothiazole derivatives display significant antifungal activity against various pathogenic fungi. arabjchem.orgresearchgate.net The increasing incidence of fungal infections and the rise of drug-resistant strains have made the development of novel antifungal agents a priority. researchgate.net
Research has shown that newly synthesized pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,1-b] nih.govplos.orgbenzothiazole derivatives exhibit good to moderate inhibition against fungal strains such as Candida albicans, Ganoderma lucidum, and Aspergillus flavus. mdpi.com One particular compound, 9d, was found to be more potent than the standard antifungal drug fluconazole (B54011) against C. albicans and G. lucidum. mdpi.com Another study re-synthesized ten benzothiazole derivatives (4a-4j) to evaluate their antifungal activity against various Candida species. researchgate.net The results indicated that compounds with chlorine substituents on the benzothiazole ring (4c and 4d) were particularly effective. researchgate.net Compound 4d was identified as the most potent derivative against Candida krusei, with a MIC₅₀ value of 1.95 µg/mL. researchgate.net
Table 3: Antifungal Activity of Selected Benzothiazole Derivatives
| Derivative | Fungal Strain | Activity (MIC/MIC₅₀) | Reference |
|---|---|---|---|
| Compound 9d | Candida albicans | More potent than fluconazole | mdpi.com |
| Compound 9d | Ganoderma lucidum | More potent than fluconazole | mdpi.com |
| Compound 9d | Aspergillus flavus | Equipotent to fluconazole | mdpi.com |
| Compound 4d | Candida krusei | 1.95 µg/mL | researchgate.net |
| Heteroaryl Benzothiazole 2d | Various Fungi | MIC at 0.06–0.47 mg/mL | nih.gov |
Disruption of Essential Cellular Processes in Microorganisms
Derivatives of this compound have demonstrated notable antimicrobial activities by interfering with crucial cellular functions in various microorganisms. Research has shown that certain synthesized benzothiazole derivatives exhibit significant inhibitory effects against bacterial strains. For instance, pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives, particularly those with a p-fluorophenyl substituent, have shown exceptional activity against a range of bacteria. mdpi.com This activity is attributed to the disruption of essential enzymatic pathways or cellular structures.
The antibacterial action of these compounds is often linked to the inhibition of specific enzymes vital for microbial survival. For example, some benzothiazole derivatives act as inhibitors of peptide deformylase, aldose reductase, dihydroorotase, and dialkylglycine decarboxylase. nih.gov The presence of specific functional groups, such as methyl or bromo groups at the 7th position of the benzothiazole ring, has been found to enhance antibacterial action. nih.gov Furthermore, Schiff base-containing benzothiazole derivatives have demonstrated good activity against Klebsiella pneumoniae, with the presence of a diethylamino group on the benzylidene ring augmenting this activity. nih.gov
In the context of antifungal activity, certain 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives incorporating benzothiazole, thiophene, and p-fluorophenyl moieties have shown good inhibitory effects against various fungi. mdpi.com The mechanism of action is thought to involve the disruption of cell membrane integrity or the inhibition of enzymes essential for fungal growth.
Some studies have also investigated the ability of these compounds to induce apoptosis and disrupt the cell cycle in microorganisms. For example, N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile, a related heterocyclic compound, has been shown to arrest the G2/M phase of the cell cycle and induce apoptosis in a time-dependent manner. nih.gov This suggests that some benzothiazole derivatives may exert their antimicrobial effects by triggering programmed cell death pathways in susceptible microorganisms.
Anti-inflammatory Effects
Benzothiazole derivatives have been investigated for their potential as anti-inflammatory agents, with research indicating that their mechanism of action may involve the inhibition of key inflammatory mediators. researchgate.net Studies have shown that these compounds can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are crucial enzymes in the inflammatory process. nih.govnih.gov
The anti-inflammatory effects of certain 2-substituted benzothiazole derivatives have been linked to the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By reducing NF-κB levels, these benzothiazole derivatives can subsequently decrease the production of downstream effectors like COX-2 and iNOS. nih.gov
The structural features of benzothiazole derivatives play a significant role in their anti-inflammatory activity. For instance, the presence of specific substituents on the benzothiazole ring can influence their potency. While detailed structure-activity relationships are still under investigation, it is believed that the benzothiazole nucleus itself is a key pharmacophore for anti-inflammatory action, potentially by inhibiting Beta-2 receptors of Bradykinin or COX-2 enzymes. researchgate.net
Antiviral Properties
The benzothiazole scaffold is a key component in the development of various antiviral agents. mdpi.com Research has demonstrated that derivatives of this compound exhibit promising activity against a range of viruses, including the H5N1 influenza virus and SARS-CoV-2. nih.gov
The antiviral mechanism of these compounds can be multifaceted. Some derivatives have been shown to exert virucidal effects, indicating they can directly inactivate viral particles. nih.gov Additionally, studies have explored their potential to inhibit viral enzymes crucial for replication. For instance, certain benzothiazolyl-pyridine hybrids have demonstrated inhibitory activity against CoV-3CL protease, an essential enzyme for SARS-CoV-2 replication. nih.gov
Structure-activity relationship studies have revealed that the presence and position of fluorine atoms on the phenyl ring can significantly influence antiviral potency. nih.gov For example, compounds with a trifluoromethyl group at the 3-position of the phenyl ring have shown high activity against the H5N1 virus. nih.gov The substitution at the second position of the benzothiazole ring with aryl moieties like pyrazole, pyridine, and phenyl is also considered important for antiviral activity. mdpi.com
Furthermore, pyrimido[2,1-b]benzothiazole derivatives have shown efficacy against Herpes Simplex Virus-1 (HSV-1), reducing viral plaques. nih.gov This highlights the versatility of the benzothiazole scaffold in designing inhibitors for a variety of viral targets.
Antioxidant Activities
Derivatives of this compound have been recognized for their significant antioxidant potential, which is the ability to scavenge free radicals and protect against oxidative stress. derpharmachemica.comkuleuven.be Oxidative stress is implicated in a variety of skin diseases and other pathological conditions.
The antioxidant capacity of these compounds has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. derpharmachemica.com Studies have shown that many synthesized benzothiazole derivatives exhibit considerable radical scavenging potential. derpharmachemica.comresearchgate.net
The structure of the benzothiazole derivative plays a crucial role in its antioxidant activity. For example, a study on fluorinated hydrazinylthiazole derivatives revealed that a compound bearing an ethoxy group at the 2-position of the arylidene ring was the most active in the DPPH assay. nih.gov The presence of certain substituents can enhance the ability of the molecule to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.
In some cases, the antioxidant activity of benzothiazole derivatives has been found to be comparable to that of standard antioxidants like ascorbic acid. researchgate.net This suggests their potential application as protective agents against cellular damage induced by reactive oxygen species (ROS). researchgate.net
Antidiabetic Potential
The benzothiazole scaffold has emerged as a promising framework for the development of novel antidiabetic agents. researchgate.net Research into this compound derivatives has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism and to mitigate the effects of glycation.
One of the primary targets for these compounds is α-amylase, an enzyme that breaks down complex carbohydrates into simpler sugars. Inhibition of α-amylase can help to control postprandial hyperglycemia. Studies on fluorinated hydrazinylthiazole derivatives have identified compounds with potent α-amylase inhibitory activity, in some cases exceeding that of the standard drug acarbose. nih.govacs.org
Another important aspect of their antidiabetic potential is their antiglycation activity. nih.gov Glycation is a non-enzymatic process where sugars react with proteins, leading to the formation of advanced glycation end products (AGEs), which contribute to diabetic complications. Several this compound derivatives have demonstrated excellent antiglycation potential, with some compounds being more potent than the standard inhibitor, aminoguanidine. nih.govacs.org
Molecular docking studies have provided insights into the mechanism of action of these compounds, revealing that they can interact with the active sites of enzymes like α-amylase through various interactions such as pi-pi stacking, hydrogen bonding, and van der Waals forces. nih.govacs.org Furthermore, research on benzothiazole-pyrazolidinedione hybrids has shown that appropriate substituents on the benzothiazole ring can interact favorably with the hydrophobic Ω-pocket of the peroxisome proliferator-activated receptor γ (PPARγ) binding site, leading to improved antihyperglycemic activity. nih.gov
Antileishmanial Activity
Derivatives of this compound have been investigated for their potential to combat leishmaniasis, a parasitic disease. In vitro studies have demonstrated that a range of synthesized benzothiazole derivatives exhibit antileishmanial activity, with IC50 values varying based on their specific chemical structures. researchgate.netiaea.org
Structure-activity relationship (SAR) studies suggest that the antileishmanial efficacy of these compounds is largely dependent on the nature and position of functional groups on the phenyl ring. researchgate.net For example, the presence of a hydroxyl group on the phenyl ring has been shown to be a key determinant of activity. One study found that a compound with a hydroxyl group at the para position of the phenyl ring was the most active, while moving the hydroxyl group to the meta position resulted in a slight decrease in activity. researchgate.net The presence of multiple hydroxyl groups on the phenyl ring was found to reduce the antileishmanial activity. researchgate.net
In addition to simple benzothiazole derivatives, more complex structures incorporating the benzothiazole moiety have also been explored. For instance, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have been synthesized and evaluated for their antileishmanial properties. nih.gov Two such derivatives, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one, displayed selective antileishmanial activity, particularly against the amastigote stage of the parasite. nih.gov These findings suggest that the addition of a benzothiazole group to an amino-9-(10H)-acridinone ring can enhance its antileishmanial capabilities. nih.gov Furthermore, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent has been identified as a potent antiparasitic compound with excellent activity against Leishmania major. nih.gov
Table 1: Antileishmanial Activity of Selected Benzothiazole Derivatives
| Compound | IC50 (µM) |
|---|---|
| Compound 2 (para-hydroxy) | 18.32 ± 0.18 |
| Compound 3 (meta-hydroxy) | 21.87 ± 0.43 |
| Compound 5 | 19.72 ± 0.32 |
| Pentamidine (Standard) | 5.09 ± 0.04 |
Data sourced from a study on the antileishmanial activities of benzothiazole derivatives. researchgate.net
Antitubercular Activity and DprE1 Enzyme Inhibition Research
Derivatives of this compound have been a focus of research for the development of new antitubercular agents, with a primary target being the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1). vlifesciences.com DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for drug development. plos.org
Several classes of DprE1 inhibitors containing the benzothiazole scaffold have been identified. Benzothiazinones (BTZs), for example, are potent inhibitors of DprE1 and have shown excellent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. vlifesciences.comresearchgate.net The mechanism of action of nitroaromatic BTZs involves the formation of a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. researchgate.net This covalent modification effectively blocks the synthesis of essential components of the mycobacterial cell wall, resulting in cell lysis. researchgate.net
Prominent BTZ derivatives that have advanced in preclinical and clinical development include BTZ043 and PBTZ169 (macozinone). plos.orgpsu.edu In addition to covalent inhibitors, non-covalent DprE1 inhibitors based on the benzothiazole structure, such as pyrrole-benzothiazinones, have also been developed. psu.edu
Molecular docking and computational studies have been instrumental in designing and optimizing DprE1 inhibitors. These studies have helped to elucidate the key interactions between the inhibitors and the enzyme's active site. For instance, covalent docking studies of benzothiazinone analogs have identified compounds with strong binding affinities, stabilized by hydrogen bonds and the formation of a covalent bond between the nitro group of the inhibitor and the sulfhydryl group of Cys387. plos.org Similarly, research on 1,2,3-triazole-linked benzoxazole (B165842) derivatives has identified potent DprE1 inhibitors, with molecular modeling providing insights into the structural features required for effective drug-target interactions. tandfonline.com
Table 2: DprE1 Inhibitory Activity of Selected Compounds
| Compound | IC50 (µM) |
|---|---|
| TCA-1 (Standard) | 3.0 ± 0.2 |
| BOK-2 | 2.2 ± 0.1 |
| BOK-3 | 3.0 ± 0.6 |
Data for TCA-1, BOK-2, and BOK-3 sourced from a study on 1,2,3-triazole-benzoxazole hybrids as DprE1 inhibitors. tandfonline.com
Anticonvulsant Activity
Certain derivatives of benzothiazole have been investigated for their potential as anticonvulsant agents. Studies have utilized standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to determine the efficacy of these compounds in preventing seizure spread and elevating the seizure threshold, respectively.
In one study, a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide compounds were synthesized and evaluated. mdpi.com Among the compounds tested, those featuring a fluorobenzyl group showed notable activity. mdpi.com Specifically, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (compound 5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (compound 5j) were identified as the most potent candidates. mdpi.com
These compounds were assessed for their median effective dose (ED₅₀) in both the MES and scPTZ models, as well as for their neurotoxicity (TD₅₀) using the rotarod test. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, was used to evaluate the compounds' margin of safety. Compound 5j, in particular, demonstrated a higher safety profile with lower neurotoxicity compared to compound 5i, resulting in higher PI values in both anticonvulsant tests. mdpi.com While their anticonvulsant activity was weaker than the control drug carbamazepine (B1668303) in the MES test, they showed stronger activity than valproic acid and better performance in the scPTZ test than all positive controls used in the study. mdpi.com
| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|---|
| Compound 5i | MES | 50.8 | >500 | >9.84 |
| scPTZ | 76.0 | >6.58 | ||
| Compound 5j | MES | 54.8 | >500 | >9.12 |
| scPTZ | 52.8 | >9.47 | ||
| Carbamazepine (Control) | MES | 11.8 | 85.7 | 7.26 |
| scPTZ | >100 | 85.7 | - | |
| Valproic Acid (Control) | MES | 216.9 | 403.8 | 1.86 |
| scPTZ | 149.3 | 403.8 | 2.70 |
Research as Amyloid Imaging Agents in Neurodegenerative Studies
Derivatives of 2-phenyl-1,3-benzothiazole form a significant class of compounds developed as imaging agents for amyloid-beta (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease (AD). meduniwien.ac.atnih.govchemrxiv.org These agents are structurally related to Thioflavin T, a dye known for staining amyloid deposits. chemrxiv.org The uncharged nature of these benzothiazole derivatives facilitates brain entry and subsequent clearance. nih.gov Research has focused on developing both fluorescent probes for microscopic visualization and radiolabeled tracers for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). meduniwien.ac.atsnmjournals.org The goal is to create agents that bind with high affinity and specificity to Aβ plaques, enabling early diagnosis and monitoring of disease progression. nih.gov
Fluorine-18 (B77423) labeled 2-phenylbenzothiazoles are of particular interest due to the favorable half-life of ¹⁸F, which allows for centralized production and distribution, unlike ¹¹C-labeled agents such as Pittsburgh Compound-B (PIB). nih.govsnmjournals.org Numerous derivatives have been synthesized and evaluated in preclinical models to assess their potential for visualizing amyloid deposits in the brain. nih.govsnmjournals.org
In Vitro Competition Binding Studies for Amyloid Affinity
A crucial step in the evaluation of potential amyloid imaging agents is determining their binding affinity for Aβ aggregates. This is typically accomplished through in vitro competition binding assays using brain homogenates from confirmed AD patients or synthetic Aβ fibrils. nih.govnih.gov In these assays, the novel compound's ability to displace a known radiolabeled amyloid-binding ligand is measured, and an inhibition constant (Ki) is calculated. A lower Ki value indicates higher binding affinity.
Several 2-(4'-fluorophenyl)-1,3-benzothiazole derivatives have demonstrated high affinity for amyloid plaques. For instance, the non-radioactive 2-(4'-fluorophenyl)-1,3-benzothiazole showed a high affinity for amyloid in human AD brain homogenates with a Ki value of 9.0 nM. nih.govkuleuven.be Other derivatives with substitutions on the benzothiazole ring, such as 6-methoxy-2-(4′-fluorophenyl)-1,3-benzothiazole and 6-methyl-2-(4′-fluorophenyl)-1,3-benzothiazole, also displayed strong binding with Ki values of 2.2 nM and 5.7 nM, respectively. snmjournals.orgfigshare.com
Further modifications, such as adding amino groups, have also been explored. A study of three amino-substituted 2-(4'-fluorophenyl)-1,3-benzothiazoles reported Ki values ranging from 3.8 to 10.0 nM against Aβ fibrils in human AD brain homogenates. nih.gov These binding studies confirm that the 2-phenylbenzothiazole scaffold is a potent framework for targeting Aβ aggregates. nagasaki-u.ac.jp
| Compound | Binding Target | Ki (nM) |
|---|---|---|
| 2-(4'-Fluorophenyl)-1,3-benzothiazole | Human AD Brain Homogenates | 9.0 |
| 6-Methoxy-2-(4′-fluorophenyl)-1,3-benzothiazole | Human AD Brain Homogenates | 2.2 |
| 6-Methyl-2-(4′-fluorophenyl)-1,3-benzothiazole | Human AD Brain Homogenates | 5.7 |
| 6-Amino-2-(4'-fluorophenyl)-1,3-benzothiazole | Human AD Brain Homogenates (Aβ fibrils) | 10.0 ± 1.0 |
| 6-Methylamino-2-(4'-fluorophenyl)-1,3-benzothiazole | Human AD Brain Homogenates (Aβ fibrils) | 4.1 ± 0.3 |
| 6-Dimethylamino-2-(4'-fluorophenyl)-1,3-benzothiazole | Human AD Brain Homogenates (Aβ fibrils) | 3.8 ± 0.4 |
Fluorescence Imaging of Amyloid Plaques in Preclinical Models
In addition to their use as PET tracers, benzothiazole derivatives serve as fluorescent probes for the direct visualization of Aβ plaques in brain tissue. niph.go.jp This application is valuable for preclinical research and neuropathological confirmation of AD. When applied to brain sections from AD model mice or post-mortem human AD tissue, these compounds bind to the β-sheet structures of amyloid fibrils and emit a fluorescent signal upon excitation, clearly delineating the plaques. nih.govniph.go.jp
For example, 2-(4'-fluorophenyl)-1,3-benzothiazole was shown to effectively stain amyloid plaques in incubated brain slices from transgenic APP mice. nih.govkuleuven.be Similarly, push-pull benzothiazole derivatives, PP-BTA-1 and PP-BTA-2, have been used to clearly stain Aβ plaques in both mouse and human AD brain sections. niph.go.jp The intense fluorescence is often observed in the core of neuritic plaques, and the staining pattern shows a strong correlation with traditional amyloid staining dyes like Thioflavin S and immunohistochemistry using anti-Aβ antibodies. niph.go.jp This confirms that these compounds specifically bind to Aβ plaques in tissue. niph.go.jp
Radiochemical Synthesis and Preclinical Evaluation of Labeled Analogues
The development of this compound derivatives for PET imaging requires efficient radiochemical synthesis to incorporate a positron-emitting isotope, most commonly fluorine-18 (¹⁸F). nih.gov The synthesis of ¹⁸F-labeled 2-phenylbenzothiazoles typically involves a direct aromatic nucleophilic substitution reaction. nih.govnih.gov This is often achieved by reacting a precursor molecule, such as 2-(4'-nitrophenyl)-1,3-benzothiazole, with [¹⁸F]fluoride. nih.govkuleuven.be The reaction is carried out by heating at high temperatures, for instance at 150°C for 20 minutes, yielding the desired radiolabeled product. nih.govkuleuven.be For amino-substituted derivatives, the synthesis may involve an additional deprotection step following the fluorination reaction. nih.gov
Once synthesized, the radiolabeled compounds undergo preclinical evaluation. Biodistribution studies in normal mice are conducted to assess brain uptake and washout kinetics. An ideal agent should exhibit high initial brain uptake followed by rapid clearance from healthy brain tissue to ensure a good signal-to-background ratio. For example, [¹⁸F]2-(4'-fluorophenyl)-1,3-benzothiazole showed a high brain uptake of 3.20% of the injected dose per gram (%ID/g) at 2 minutes post-injection, which washed out to 0.21% ID/g by 60 minutes. nih.govkuleuven.be Similarly, [¹⁸F]6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole also demonstrated favorable brain kinetics in mice, rats, and a monkey. nih.gov Dynamic microPET studies in transgenic animal models of AD are also performed, although demonstrating significant differences in tracer retention between transgenic and wild-type animals can be challenging, as was the case for both [¹⁸F]2-(4'-fluorophenyl)-1,3-benzothiazole and [¹¹C]PIB in one study. nih.gov
Materials Science and Photophysical Applications of 2 2 Fluorophenyl 1,3 Benzothiazole Derivatives
Luminescent and Photophysical Properties
The photophysical behavior of 2-(2-fluorophenyl)-1,3-benzothiazole derivatives is governed by a complex interplay of electronic and structural factors. These molecules are known for their strong fluorescence and unique excited-state dynamics, which are highly sensitive to their molecular structure and surrounding environment.
Derivatives of 2-phenylbenzothiazole (B1203474) are notable for their fluorescent properties. mdpi.com Generally, these compounds exhibit fluorescence in the blue to green region of the visible spectrum. For instance, a series of synthesized benzothiazole (B30560) derivatives displayed fluorescence emissions in the range of 380 to 450 nm when excited at 330 nm. niscpr.res.in The quantum yields of these compounds can be quite high, with some derivatives showing intense blue emission with significant quantum yields. researchgate.net The introduction of various substituents onto the 2-phenylbenzothiazole core allows for the fine-tuning of their emission wavelengths and quantum efficiencies. While fluorescence is a prominent feature, phosphorescence is less commonly reported for this class of compounds under standard conditions, as the excited singlet state typically deactivates rapidly through fluorescence or other non-radiative pathways.
The following table summarizes the fluorescence characteristics of some benzothiazole derivatives:
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| Benzothiazole Derivative 2d | 330 | ~380-450 | Not specified | Methanol |
| Benzothiazole Derivative 2e | 330 | ~380-450 | Not specified | Methanol |
| Benzothiazole Derivative 2h | 330 | ~380-450 | Not specified | Methanol |
| Benzothiazole Derivative 2k | 330 | ~380-450 | Not specified | Methanol |
| trans,trans-2-{4-[(4-N-carbazolyl)styryl]styryl}-1,3-benzothiazole | Not specified | 450 | 0.69 | Toluene |
A key photophysical process observed in certain derivatives of 2-phenylbenzothiazole, particularly those with a hydroxyl group at the 2'-position of the phenyl ring, is Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.comrsc.orgnih.gov This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring in the excited state. bohrium.com This ultrafast tautomerization from the enol form to the keto form results in a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths. rsc.orgnih.gov The ESIPT process is facilitated by the strengthening of the intramolecular hydrogen bond in the excited state. bohrium.comnih.gov The resulting keto-enol tautomerism creates a four-leveled energy state cycle, often leading to dual fluorescence emission bands corresponding to the enol and keto tautomers. bohrium.com The efficiency and characteristics of the ESIPT process are highly dependent on the molecular structure and the solvent environment. nih.gov
Aggregation-Induced Emission (AIE) is a fascinating phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. mdpi.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. Several derivatives of 2-phenylbenzothiazole have been shown to exhibit AIE properties. sci-hub.senih.govnih.gov The mechanism behind AIE in these systems is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. mdpi.com This restriction blocks non-radiative decay pathways, leading to an enhancement of the radiative emission. For example, tetraphenylethylene-functionalized benzothiadiazole derivatives have demonstrated notable AIE behavior. nih.govnih.gov The propeller-shaped structure of some of these AIEgens contributes to this effect. mdpi.com
The following table provides examples of benzothiazole derivatives exhibiting AIE:
| Compound Family | Key Structural Feature | Observed AIE Behavior |
| Tetraphenylethylene-benzothiazole derivatives | Presence of a tetraphenylethylene (B103901) (TPE) unit | Strong fluorescence enhancement in aggregated state. sci-hub.se |
| Bisthienylethene-dipyrimido[2,1-b] bohrium.comnih.govbenzothiazole | Atypical propeller-shaped AIEgens | Significant fluorescence in the solid state and film. mdpi.com |
| Triphenylamine (B166846)/Carbazole-functionalized benzothiadiazoles | Incorporation of triphenylamine or carbazole (B46965) units | Excellent AIE behavior with bright solid-state luminescence. nih.govnih.gov |
The photostability and emission intensity of this compound derivatives are critical for their practical applications and are influenced by several factors. The molecular structure, including the nature and position of substituents, plays a crucial role. Electron-donating and electron-withdrawing groups can significantly alter the electronic properties of the molecule, thereby affecting its photophysical characteristics. nih.gov The rigidity of the molecular structure is also important; more rigid molecules tend to have higher quantum yields due to the reduction of non-radiative decay pathways. psecommunity.org The surrounding environment, such as the polarity of the solvent, can also have a profound effect on the emission intensity and wavelength. nih.gov Furthermore, the formation of aggregates can either quench or enhance emission, as seen in the AIE phenomenon. mdpi.com High photostability is a desirable trait, and benzothiadiazole derivatives are generally known for being robust fluorophores. nih.govmdpi.com
Many fluorescent molecules based on the 2-phenylbenzothiazole scaffold, especially those with donor-acceptor (D-A) structures, exhibit Intramolecular Charge Transfer (ICT) in the excited state. researchgate.netiaea.org In these systems, the benzothiazole moiety can act as an electron acceptor, while a substituted phenyl group can serve as the electron donor. researchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor part of the molecule, creating a charge-separated excited state. This ICT state is often characterized by a large dipole moment and is highly sensitive to the solvent polarity, leading to solvatochromism where the emission wavelength shifts with changing solvent polarity. nih.govresearchgate.net In some cases, dual fluorescence can be observed, arising from both a locally excited (LE) state and the ICT state. acs.org The efficiency of ICT is a key factor in determining the fluorescence properties and potential applications of these materials in areas like sensing and optoelectronics.
Applications in Optoelectronic Technologies
The versatile photophysical properties of this compound derivatives make them promising candidates for a variety of optoelectronic applications. Their high fluorescence quantum yields, tunable emission colors, and good photostability are key attributes for the development of advanced materials. mdpi.comnih.gov These compounds have been investigated for their use as emitters in Organic Light-Emitting Diodes (OLEDs), where the ability to tune the emission color is particularly valuable. researchgate.net Furthermore, their sensitivity to the local environment makes them suitable for use in chemical sensors and fluorescent probes. mdpi.com The AIE properties of certain derivatives are especially advantageous for applications in solid-state lighting and displays, as they overcome the common issue of aggregation-caused quenching. mdpi.com The study of these materials continues to be an active area of research, with ongoing efforts to design and synthesize new derivatives with optimized properties for specific optoelectronic applications. mdpi.comresearchgate.net
Light-Emitting Devices (LEDs)
Derivatives of 2-phenylbenzothiazole (pbt) are significant chromophores that have found extensive use as building blocks in materials for optoelectronic technologies, including organic light-emitting diodes (OLEDs). mdpi.com The inherent fluorescent properties of the 2-arylbenzothiazole framework make it a valuable component in the design of emissive materials. nih.gov The photophysical properties of these derivatives can be finely tuned by introducing various substituents, which alters their electronic characteristics and, consequently, their emission profiles. researchgate.net
For instance, theoretical studies on benzothiazole derivatives have shown that the introduction of electron-donating groups (like CH₃, OCH₃) at the sixth position of the benzothiazole moiety can cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima. researchgate.net This tunability is crucial for developing materials that emit light across the visible spectrum. By carefully selecting and positioning substituents, researchers can create a range of emitters. For example, three structurally similar benzothiazole derivatives—N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2), and N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)—exhibit emissions in the green, orange, and blue-violet regions, respectively. researchgate.net This set of compounds, when doped into a polymer matrix, can produce white light emission with CIE chromaticity coordinates of (0.31, 0.32). researchgate.net
The 2-(2′-aminophenyl)benzothiazole core is particularly noteworthy for its tunable photophysical properties, which can be modified by introducing substituents at the amino group. mdpi.com This allows for the development of materials with specific light-emitting characteristics suitable for various OLED applications. mdpi.com
| Compound | Emission Color | Application |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | Green | Component for white light emission researchgate.net |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | Orange | Component for white light emission researchgate.net |
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | Blue-violet | Component for white light emission researchgate.net |
| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | Red | Emitting layer in OLEDs mdpi.com |
Organic Field-Effect Transistors (OFETs)
Benzothiazole derivatives have been investigated as organic semiconductors for applications in organic field-effect transistors (OFETs). mdpi.comnih.gov The performance of these materials in OFETs is highly dependent on their molecular structure, which influences their charge transport properties and film morphology.
For example, novel thiazolothiazole derivatives incorporating trifluoromethylphenyl groups have been synthesized and characterized for use in n-type OFETs. researchgate.net One such derivative, featuring a 2-(4-trifluoromethylphenyl)thiazole unit, demonstrated high electron mobility. In a bottom-contact configuration, the device exhibited an electron mobility of 0.12 cm²/Vs. researchgate.net Performance was further improved in a top-contact configuration, achieving electron mobilities ranging from 0.24 to 0.64 cm²/Vs with low threshold voltages of 18–24 V. researchgate.net
The substitution on the benzothiazole core plays a critical role. New benzothiadiazole derivatives end-functionalized with carbazole and α-carboline have been synthesized for OFET applications. nih.gov Specifically, thin films of 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govnih.govresearchgate.netthiadiazole showed p-channel characteristics with a carrier mobility as high as 10⁻⁴ cm²/Vs and a current on/off ratio of 10⁵ in a top-contact/bottom-gate device configuration. nih.gov
| Compound/Derivative Family | Transistor Type | Mobility (cm²/Vs) | On/Off Ratio |
| Thiazolothiazole derivative with 2-(4-trifluoromethylphenyl)thiazole | n-channel | 0.12 (bottom-contact), 0.24-0.64 (top-contact) researchgate.net | Not specified |
| 4,7-di(9H-carbazol-9-yl)benzo[c] nih.govnih.govresearchgate.netthiadiazole | p-channel | 10⁻⁴ nih.gov | 10⁵ nih.gov |
Solar Cell Applications
Fluorinated benzothiazole derivatives have emerged as promising materials for the active layer in bulk heterojunction polymer solar cells. rsc.orgnih.gov The introduction of fluorine atoms into the benzothiazole unit effectively tunes the energy levels of the resulting polymers, leading to enhanced photovoltaic performance. nih.gov
Two new donor-acceptor alternating copolymers, PBDFFBT and PBDTFBT, were synthesized using a fluorinated benzothiazole electron-acceptor unit. rsc.org When blended with the electron acceptor nih.govnih.gov-phenyl-C₇₁ butyric acid methyl ester (PC₇₁BM), these polymers showed promising power conversion efficiencies (PCEs). A device fabricated with a PBDFFBT:PC₇₁BM blend (1:3 weight ratio) achieved a PCE of 3.3%. rsc.org A similar device using a PBDTFBT:PC₇₁BM blend (1:2 weight ratio) demonstrated an even higher PCE of 4.0% under standard AM 1.5 illumination. rsc.org
The fluorination of the benzothiadiazole unit is a key strategy for improving OSC performance. It helps to lower the highest occupied molecular orbital (HOMO) levels, which in turn increases the open-circuit voltage (Voc) of the solar cell. nih.gov Furthermore, fluorination can enhance molecular packing and crystallinity, which improves charge transport within the active layer. nih.gov For example, a polymer solar cell based on the polymer P2:PC71BM, which incorporates a fluorinated benzothiadiazole unit, displayed a PCE of 5.54% with a high Voc of 0.80 V and a short-circuit current (Jsc) of 12.18 mA/cm². researchgate.net
| Polymer | Acceptor | Blend Ratio (w/w) | PCE (%) | Voc (V) | Jsc (mA/cm²) |
| PBDFFBT | PC₇₁BM | 1:3 | 3.3 rsc.org | Not specified | Not specified |
| PBDTFBT | PC₇₁BM | 1:2 | 4.0 rsc.org | Not specified | Not specified |
| P2 | PC71BM | 1:2 | 5.54 researchgate.net | 0.80 researchgate.net | 12.18 researchgate.net |
Chemical Sensor Development
The 2-phenylbenzothiazole scaffold is a versatile platform for the development of fluorescent and colorimetric chemical sensors. mdpi.com These sensors are designed to detect a variety of analytes, including cations and anions, through specific binding events that trigger a change in their optical properties. mdpi.comnih.gov
A notable example is a sensor developed for the detection of cyanide ions (CN⁻), which are highly toxic. A derivative, 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID), was synthesized by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione. nih.govscispace.com This sensor exhibits high selectivity and sensitivity for CN⁻. The detection mechanism involves the nucleophilic addition of the cyanide anion to the sensor molecule, which disrupts the intramolecular charge transfer (ICT) process. nih.govscispace.com This disruption leads to a significant blue shift in the fluorescence emission spectrum and a visible color change from pink to pale yellow. nih.gov The sensor has a very low detection limit of 5.97 nM, which is well below the World Health Organization's guideline for CN⁻ in drinking water. nih.govscispace.com
Similarly, other benzothiazole derivatives have been designed as selective fluorescent and colorimetric sensors for fluoride (B91410) ions. researchgate.net These sensors often contain hydrogen-bond functional groups that act as interaction sites for the fluoride ion. researchgate.net The binding of fluoride can inhibit processes like excited-state intramolecular proton transfer (ESIPT), leading to a detectable change in fluorescence. nih.gov For instance, a probe based on a 2-(2′-hydroxyphenyl)-benzothiazole derivative was developed for F⁻ detection, where the fluoride ion cleaves a dimethylphosphinothionyl group, restoring the ESIPT process and turning on the fluorescence. nih.gov
| Sensor Compound | Target Analyte | Detection Principle | Observable Change | Detection Limit |
| 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID) | Cyanide (CN⁻) | Nucleophilic addition, ICT disruption nih.govscispace.com | Fluorescence blue shift, color change (pink to pale yellow) nih.gov | 5.97 nM nih.govscispace.com |
| 2-(2′-hydroxyphenyl)-benzothiazole derivative (PBT) | Fluoride (F⁻) | Cleavage of protecting group, restoration of ESIPT nih.gov | Fluorescence "turn-on" nih.gov | Not specified |
Coordination Chemistry with Metal Centers
The chemistry of 2-phenylbenzothiazole and its derivatives is closely intertwined with coordination chemistry, offering a versatile platform for creating highly functional metal-organic compounds. mdpi.com The presence of nitrogen and sometimes other donor atoms like sulfur or oxygen in the benzothiazole scaffold allows these molecules to act as effective ligands for a wide range of metal ions. mdpi.combiointerfaceresearch.com
Ligand Design and Metal Chelation Properties
The 2-(2′-aminophenyl)benzothiazole core is a particularly promising proligand due to its N³,N²' chelation capability, forming stable complexes with various transition metals. mdpi.com The amino group provides an additional coordination site, allowing for the formation of bidentate ligands that can coordinate to one or two metal centers. mdpi.com For example, 2-(2′-aminophenyl)benzothiazole has been shown to form chelate complexes with Co(II) and Ni(II) ions. mdpi.com
The versatility of the benzothiazole framework allows for the design of multifunctional compounds (MFCs) that combine a metal-chelating unit with the benzothiazole core. nih.gov For instance, inspired by the structure of Pittsburgh compound B (PiB), a known amyloid-binding agent, researchers have introduced hydroxyl groups and metal-chelating azamacrocycles onto the 2-aryl-benzothiazole structure. nih.gov These modifications create specific binding pockets for metal ions like Cu²⁺. nih.govrsc.org Similarly, 4-Amino-2,1,3-benzothiadiazole has been shown to form a 2:1 complex with ZnCl₂, where it coordinates to the zinc center exclusively through its amino groups, demonstrating a novel coordination mode for this type of ligand. researchgate.netrsc.org
Influence of Metal Coordination on Photophysical and Biological Activities
The coordination of metal ions to benzothiazole-based ligands can significantly influence the resulting complex's photophysical and biological properties. mdpi.com This mutual influence can lead to enhanced luminescence and novel applications, particularly in biological contexts. mdpi.com
For example, the coordination of ruthenium(II) and osmium(II) to 2-phenylbenzothiazole derivatives results in organometallic complexes with antiproliferative activity significantly greater than that of the free ligands. nih.gov These metallacycles have shown activity in the low micromolar range against cancer cells. nih.gov The fluorescence properties of these complexes also allow for their subcellular distribution to be studied, revealing accumulation in acidic organelles of cancer cells. nih.gov
In another study, Cu(II) complexes with ligands based on quinoline (B57606) derivatives appended with a benzothiazole substituent have been shown to act as artificial nucleases, capable of cleaving DNA. nih.gov These complexes exhibit potent, concentration-dependent nuclease activity. nih.gov Furthermore, cycloplatinated complexes based on 2-(4-dimethylaminophenyl)benzothiazole have been investigated for their photophysical properties and bioactivity. nih.gov These complexes accumulate in the Golgi apparatus of cancer cells and some have demonstrated cytotoxic activity against A549 and HeLa cell lines. nih.gov The coordination of the metal can also impact the photophysical properties; for example, metal-chelating benzothiazole derivatives designed for Alzheimer's disease diagnostics can be radiolabeled with ⁶⁴Cu to act as PET imaging agents for amyloid aggregates. nih.govrsc.org
| Metal Complex | Ligand Type | Effect of Coordination | Application |
| Ru(II) and Os(II) complexes | 2-phenylbenzothiazole derivatives | Enhanced antiproliferative activity nih.gov | Anticancer agents nih.gov |
| Cu(II) complexes | Quinoline-benzothiazole derivatives | DNA cleavage (nuclease activity) nih.gov | Artificial nucleases nih.gov |
| Platinum complexes | 2-(4-dimethylaminophenyl)benzothiazole | Cytotoxicity, Golgi apparatus accumulation nih.gov | Anticancer agents, bioimaging nih.gov |
| ⁶⁴Cu complexes | Metal-chelating benzothiazole | Radiolabeling for PET imaging nih.govrsc.org | Alzheimer's disease diagnostics nih.govrsc.org |
| Co(III) and Ru(III) complexes | 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | DNA binding and nuclease activity, microbial inhibition biointerfaceresearch.com | Potential metal-based drugs biointerfaceresearch.com |
Catalytic Applications
The exploration of this compound and its derivatives in the realm of catalytic applications is a nascent field with limited but emerging research. While the primary focus of scientific inquiry into this class of compounds has historically been on their photophysical properties and biological activities, recent studies have begun to investigate their potential as catalysts, particularly in the area of photocatalysis.
A review of the existing literature indicates that the broader family of 2-arylbenzothiazoles is recognized for its diverse applications, but specific examples detailing the catalytic use of the 2-(2-fluorophenyl) variant are sparse. However, the structural features of these molecules, including the electron-rich benzothiazole core and the tunable electronic properties of the phenyl ring, suggest a potential for mediating chemical transformations.
Recent research has highlighted the photocatalytic potential of closely related 2-(2′-aminophenyl)benzothiazole derivatives. mdpi.com This suggests that the fundamental benzothiazole scaffold can be functionalized to facilitate catalytic cycles. The introduction of a fluorine atom at the ortho-position of the phenyl ring in this compound can significantly influence the molecule's electronic structure and, by extension, its potential catalytic activity. The high electronegativity of fluorine can modulate the electron density of the aromatic system, which could be harnessed in catalytic processes.
While comprehensive studies detailing the catalytic performance, substrate scope, and reaction mechanisms for this compound derivatives are not yet widely available, the foundational research into related benzothiazole compounds provides a strong rationale for their investigation as catalysts. Future research is anticipated to further elucidate the catalytic capabilities of these compounds, potentially leading to novel applications in organic synthesis and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-fluorophenyl)-1,3-benzothiazole, and how are the products characterized?
- Synthesis : A typical method involves Suzuki cross-coupling reactions between halogenated benzothiazoles and fluorophenyl boronic acids. For example, 2-(4-bromophenyl)benzothiazole can react with 2-fluorophenylboronic acid under palladium catalysis to yield the target compound .
- Characterization : Products are confirmed via IR, -NMR, and mass spectrometry. Key IR peaks include ν(C=N) ~1650–1728 cm and ν(C-S) ~692–722 cm. -NMR typically shows aromatic protons in δ 7.0–8.3 ppm .
Q. What spectroscopic techniques are critical for structural validation of this compound derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., C=N, C-S, and aryl C-H stretches).
- NMR Spectroscopy : -NMR resolves aromatic proton environments, while -NMR confirms carbon frameworks.
- X-ray Crystallography : Used to determine crystal packing and molecular geometry. For example, dihedral angles between benzothiazole and fluorophenyl rings range from 6.5° to 34.0°, influencing electronic properties .
Q. What preliminary biological activities have been reported for this compound?
- Antimycobacterial Activity : Derivatives show inhibitory effects against Mycobacterium tuberculosis H37Rv (MIC values: 1.6–12.5 µg/mL). Electron-withdrawing substituents (e.g., -F, -Cl) enhance activity by improving membrane penetration .
- Antischistosomal Activity : Low micromolar concentrations inhibit schistosomula and adult worms, likely through interference with redox homeostasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
